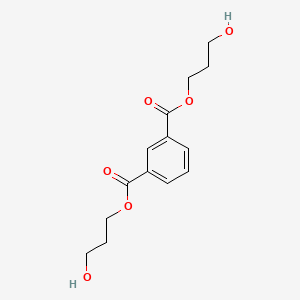
Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C14H18O6 . It is a derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with 3-hydroxypropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-hydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of advanced separation techniques like distillation and crystallization ensures the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxyl groups.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of bis(3-hydroxypropyl) benzene-1,3-dimethanol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of various polymers and resins. Its unique structure allows for the formation of cross-linked polymers with enhanced mechanical properties .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in drug discovery and development .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its ability to form stable polymers makes it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of bis(3-hydroxypropyl) benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
- Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
- Bis(3-hydroxypropyl) benzene-1,2-dicarboxylate
- Bis(3-hydroxypropyl) benzene-1,5-dicarboxylate
Comparison: Bis(3-hydroxypropyl) benzene-1,3-dicarboxylate is unique due to the position of the ester groups on the benzene ring. This positioning affects the compound’s reactivity and the properties of the polymers formed from it. Compared to its isomers, this compound often exhibits different mechanical and thermal properties, making it suitable for specific applications .
Propiedades
Número CAS |
60956-42-5 |
|---|---|
Fórmula molecular |
C14H18O6 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
bis(3-hydroxypropyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O6/c15-6-2-8-19-13(17)11-4-1-5-12(10-11)14(18)20-9-3-7-16/h1,4-5,10,15-16H,2-3,6-9H2 |
Clave InChI |
SZQOVRVUEBDBJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCCCO)C(=O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


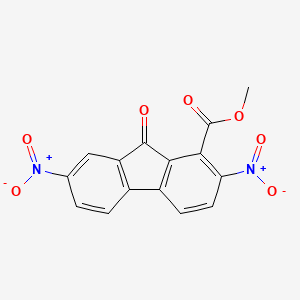
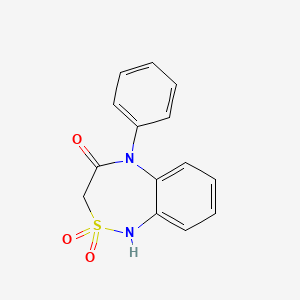
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)

![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)

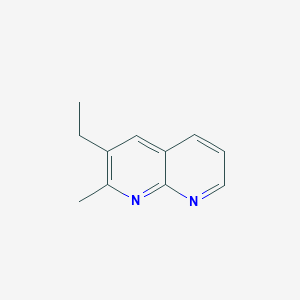

![N-Methyl-8-thia-9-selenabicyclo[4.3.0]nona-1,3,5-trien-7-imine](/img/structure/B14603051.png)
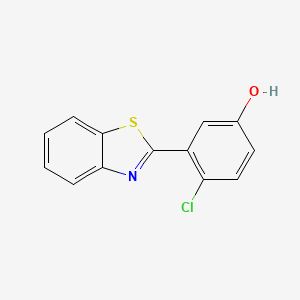
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)

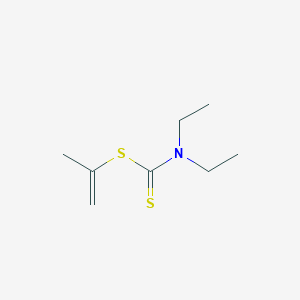
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
